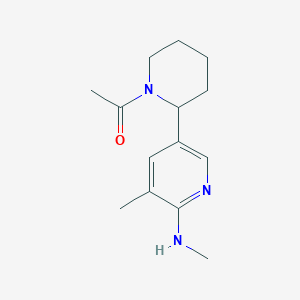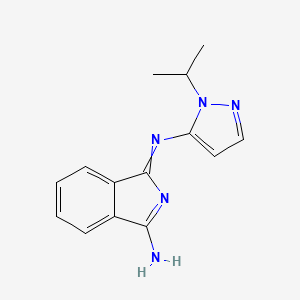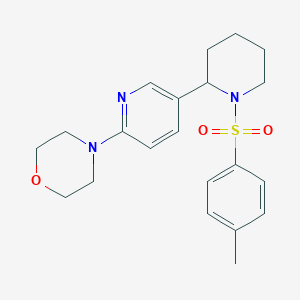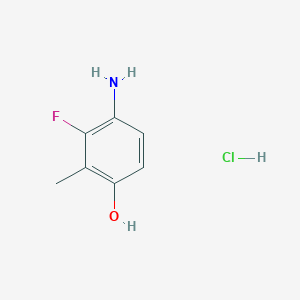
1-(2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(5-Metil-6-(metilamino)piridin-3-il)piperidin-1-il)etanona es un compuesto orgánico complejo que presenta un anillo de piperidina sustituido con una parte de piridina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(2-(5-Metil-6-(metilamino)piridin-3-il)piperidin-1-il)etanona generalmente implica reacciones orgánicas de varios pasos. Un enfoque común es la condensación de 5-metil-6-(metilamino)piridina con un derivado de piperidina en condiciones controladas. La reacción puede requerir catalizadores y solventes específicos para lograr altos rendimientos y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar la rentabilidad y la escalabilidad. Se pueden emplear técnicas como la síntesis de flujo continuo y el monitoreo automatizado de la reacción para mejorar la eficiencia y la consistencia.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(2-(5-Metil-6-(metilamino)piridin-3-il)piperidin-1-il)etanona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando hidrogenación o hidruros metálicos.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en los anillos de piperidina o piridina.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Gas hidrógeno con un catalizador de paladio o borohidruro de sodio.
Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
1-(2-(5-Metil-6-(metilamino)piridin-3-il)piperidin-1-il)etanona tiene varias aplicaciones de investigación científica:
Química: Utilizado como un bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluida la inhibición enzimática y la unión a receptores.
Medicina: Explorado por su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-(2-(5-Metil-6-(metilamino)piridin-3-il)piperidin-1-il)etanona implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y desencadenando efectos posteriores. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de 2-(piridin-2-il)pirimidina: Estos compuestos comparten similitudes estructurales y exhiben diversas actividades biológicas.
Derivados de piperidina: Los compuestos que contienen el anillo de piperidina son ampliamente estudiados por sus propiedades farmacológicas.
Singularidad
1-(2-(5-Metil-6-(metilamino)piridin-3-il)piperidin-1-il)etanona es única debido a su patrón de sustitución específico y la combinación de partes de piridina y piperidina. Esta disposición estructural confiere propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C14H21N3O |
|---|---|
Peso molecular |
247.34 g/mol |
Nombre IUPAC |
1-[2-[5-methyl-6-(methylamino)pyridin-3-yl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C14H21N3O/c1-10-8-12(9-16-14(10)15-3)13-6-4-5-7-17(13)11(2)18/h8-9,13H,4-7H2,1-3H3,(H,15,16) |
Clave InChI |
SPKAHSAUZYGOCJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1NC)C2CCCCN2C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-chloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine](/img/structure/B11820874.png)


![4-[(Dimethylamino)methyl]cyclohexan-1-amine;hydrochloride](/img/structure/B11820890.png)



![1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one hydrochloride](/img/structure/B11820939.png)

![sodium;4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid](/img/structure/B11820947.png)


![2-[1-(Methylamino)cyclohexyl]acetic acid](/img/structure/B11820973.png)
![4-[(dimethylamino)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11820984.png)
